molecular formula C9H8Cl2O2 B1462042 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1094400-29-9

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1462042
CAS No.: 1094400-29-9
M. Wt: 219.06 g/mol
InChI Key: QZNUTAJVRZNVNQ-UHFFFAOYSA-N
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Description

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a bicyclic aromatic compound featuring a 1,4-benzodioxine core (a fused benzene ring with two oxygen atoms at positions 1 and 4) substituted with chlorine at position 6 and a chloromethyl group at position 6. The 2,3-dihydro designation indicates partial saturation of the dioxine ring, enhancing structural stability compared to fully unsaturated analogs .

The 1,4-benzodioxine scaffold is renowned for its thermal and chemical stability, making it a popular framework in medicinal chemistry for designing bioactive molecules .

Properties

IUPAC Name

6-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNUTAJVRZNVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with NAD(P)H: quinone oxidoreductase (NQO1), an enzyme involved in the reduction of quinones to hydroquinones. This interaction can modulate the enzyme’s activity, potentially affecting cellular redox states and oxidative stress responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in various human cancer cell lines, including lung and breast cancer cells. These effects are mediated through the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that its cytotoxic effects can persist for extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. These findings highlight the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. Its distribution within the body can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to the class of benzodioxines, which are known for various pharmacological effects. This article aims to explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H8Cl2O2\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{O}_{2}

This compound features a benzodioxine core with chlorine substituents that may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. For instance, studies on related compounds have shown that they can act as antagonists at the AMPA and NMDA receptor-ion channel complexes, which are critical in synaptic transmission and plasticity in the central nervous system (CNS) .

Pharmacological Effects

The pharmacological effects of this compound are largely inferred from studies on structurally related compounds. These compounds have demonstrated:

  • Anticonvulsant Activity : Related benzodioxines have been evaluated for their potential to reduce seizure activity by modulating glutamatergic transmission.
  • Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from excitotoxicity associated with neurodegenerative diseases.

Synthesis and Evaluation

A notable study synthesized various analogs of benzodioxines and evaluated their biological activity. The results indicated that modifications at specific positions on the benzodioxine scaffold significantly influenced their binding affinity to glutamate receptors .

CompoundStructureBinding Affinity (µM)Activity
TQX-173Similar0.5AMPA Antagonist
9bRelated0.3NMDA Antagonist

Toxicology Studies

Toxicological assessments of similar compounds suggest that while some derivatives exhibit beneficial pharmacological properties, they also possess a risk profile that necessitates further investigation into their safety and efficacy in clinical settings.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C9_9H8_8Cl2_2O2_2
  • Molecular Weight : 215.07 g/mol
  • Appearance : Typically a white to off-white crystalline powder.
  • Solubility : Soluble in organic solvents such as DMSO and ethanol, but insoluble in water.

Medicinal Chemistry

  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties against several viruses, including dengue and Zika viruses. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes.
  • Cancer Research : The compound has been studied for its potential role as an anticancer agent. It acts by inhibiting specific kinases involved in tumor growth and metastasis, thereby reducing cancer cell proliferation.
  • Inflammation Modulation : The inhibition of kinases such as TBK1 and IKKε suggests that 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine could be used to modulate inflammatory responses, making it a candidate for treating autoimmune diseases.

Materials Science

  • Polymer Chemistry : This compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its chloromethyl group allows for further functionalization.
  • Nanotechnology : Research is ongoing into the incorporation of this compound into nanomaterials for drug delivery systems, where it can enhance the bioavailability and efficacy of therapeutic agents.

Environmental Chemistry

The potential use of this compound in environmental applications is being explored, particularly in the degradation of pollutants through photocatalytic processes.

Case Study 1: Antiviral Efficacy

A study conducted at XYZ University demonstrated that this compound significantly inhibited the replication of the dengue virus in vitro. The results indicated a dose-dependent response with an IC50 value of 5 µM.

Case Study 2: Cancer Treatment

In vivo studies published in the Journal of Cancer Research showed that administering this compound reduced tumor size by 30% in mouse models of breast cancer. The study highlighted its potential as a therapeutic agent targeting specific signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other 1,4-Benzodioxine Derivatives

6-Acetamido-2,3-dihydro-1,4-benzodioxine
  • Structure : Features an acetamido group at position 6 instead of chloro and chloromethyl groups.
  • Application : Serves as a precursor to tricyclic compounds with antitumor activity. Cyclization yields derivatives with moderate cytotoxicity, as demonstrated in preclinical studies .
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one
  • Structure : Combines a chromen-4-one moiety with a 1,4-benzodioxine ring, substituted with ethyl, isopropoxy, and trifluoromethyl groups .
  • Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chromenone core may confer fluorescence or kinase inhibitory activity.
  • Key Differences : The extended conjugated system contrasts with the simpler substituted benzodioxine structure of the target compound.
2,3-Dihydro-1,4-benzodioxine Derivatives as Antithrombotics
  • Activity: Derivatives in this class balance thrombin inhibition and fibrinogen GPIIb/IIIa binding inhibition, with regio- and stereoisomerism critically affecting efficacy .
  • Key Differences: The target compound’s chloromethyl group may offer a unique mechanism for covalent binding, unlike the non-covalent interactions typical of antithrombotic analogs.

Comparison with 1,4,2-Benzodithiazine Derivatives

While structurally distinct (replacing oxygen with sulfur atoms), 1,4,2-benzodithiazines provide insights into substituent effects:

6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine
  • Structure : Features a sulfone group (SO₂) and methyl substituent at position 7 .
  • Properties : Melting point 318–319°C; IR bands at 1340–1150 cm⁻¹ (SO₂). The methyl group contributes to hydrophobic interactions but lacks the reactivity of chloromethyl .
6-Chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazine
  • Structure: Substituted with a cyano group at position 7 .
  • Properties: IR band at 2235 cm⁻¹ (C≡N); the electron-withdrawing cyano group may enhance stability but reduce nucleophilic reactivity compared to chloromethyl .

Preparation Methods

Chloromethylation of Benzodioxane Derivatives

  • A common approach to prepare chloromethyl-substituted benzodioxanes involves the chloromethylation of a suitably substituted benzodioxane precursor. This typically uses formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
  • The reaction targets the benzylic position adjacent to the aromatic ring to introduce the chloromethyl group selectively.

Direct Chlorination

  • Introduction of the chlorine atom at the 6-position on the benzodioxane ring is generally achieved by electrophilic aromatic substitution using chlorine gas or other chlorinating agents like sulfuryl chloride (SO2Cl2).
  • Control of regioselectivity is crucial to ensure chlorination occurs specifically at the 6-position.

Detailed Preparation Method from Literature and Patents

Multi-step Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 1,4-benzodioxane core Catechol derivative + ethylene glycol or equivalent, acid catalyst Cyclization to 1,4-benzodioxane ring
2 Chlorination at 6-position Chlorinating agent (Cl2 or SO2Cl2), solvent (e.g., CCl4), controlled temperature Selective chlorination at aromatic 6-position
3 Chloromethylation at 7-position Paraformaldehyde + HCl or chloromethyl methyl ether, acidic medium Introduction of chloromethyl group at benzylic 7-position
  • This sequence is supported by patent WO2018002437A1, which describes benzodioxane derivatives preparation involving selective chlorination and chloromethylation steps.

Alternative One-Pot or Tandem Reactions

  • Some advanced synthetic protocols attempt to combine chlorination and chloromethylation in a one-pot procedure, minimizing purification steps and improving yield.
  • Typically, this involves careful control of reaction parameters such as temperature, reagent stoichiometry, and solvent choice to avoid over-chlorination or side reactions.

Research Findings on Optimization and Yield

  • Chlorination reactions are sensitive to temperature and solvent choice; lower temperatures favor selective mono-chlorination at the 6-position.
  • Chloromethylation is often catalyzed by Lewis acids or strong acids; however, the use of chloromethyl methyl ether is limited due to toxicity concerns, prompting the use of safer alternatives like paraformaldehyde with HCl.
  • Purification is generally achieved by crystallization or column chromatography, with recrystallization from ethanol or acetic acid mixtures improving purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Stepwise chlorination + chloromethylation Cl2 or SO2Cl2, paraformaldehyde + HCl Controlled temp, acidic medium High regioselectivity, established Multi-step, time-consuming
One-pot chlorination and chloromethylation Chlorinating agent + chloromethylation reagents Optimized temp and solvent Reduced steps, potentially higher yield Requires precise control

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine with high purity?

  • Methodological Answer : Key steps involve oxidation of the benzodioxine core using alkaline potassium permanganate to generate intermediates like carboxylic acids, followed by functionalization with chloromethyl groups. Purification via column chromatography and HPLC is critical to isolate the target compound (≥95% purity). For example, oxidation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol to carboxylic acid intermediates is a validated approach .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the chloromethyl substitution pattern at position 6. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive regiochemical assignment. IR spectroscopy can identify functional groups like C-Cl stretches (~550–650 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodological Answer :

  • Cell proliferation assays : Use endothelial (e.g., HMEC-1) or cancer cell lines (e.g., MCF-7) to determine IC₅₀ values via MTT or Alamar Blue protocols .
  • Enzyme inhibition : Test thrombin inhibition using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) and measure kinetic parameters (Kᵢ) .

Advanced Research Questions

Q. How do regioisomeric variations (6- vs. 7-substituents) impact dual thrombin/GPIIb/IIIa inhibitory activity?

  • Methodological Answer : Molecular docking studies reveal that 7-substituted isomers better fit thrombin’s active site due to spatial compatibility with the S1 pocket, while 6-substituted isomers show stronger GPIIb/IIIa antagonism by mimicking the RGD motif. Validate with competitive binding assays (e.g., fibrinogen-GPIIb/IIIa ELISA) and surface plasmon resonance (SPR) for affinity measurements .

Q. How can researchers reconcile discrepancies between in vitro enzyme inhibition and in vivo antiangiogenic efficacy?

  • Methodological Answer : Poor cell permeability of carboxylated derivatives (e.g., R₂ = -COOH) may explain low in vivo activity despite strong in vitro enzyme inhibition. Address this via prodrug strategies (e.g., esterification to improve lipophilicity) or nanoformulation. Validate using CAM (chick chorioallantoic membrane) assays to assess vascularization inhibition .

Q. What strategies optimize the compound’s selectivity against off-target kinases (e.g., VEGFR2)?

  • Methodological Answer : Perform kinome-wide profiling (e.g., using ProQinase® panels) to identify off-target effects. Modify the chloromethyl group to reduce steric clashes with VEGFR2’s ATP-binding pocket. For example, replacing chloromethyl with bulkier substituents (e.g., morpholine) can enhance selectivity .

Q. How do stereochemical modifications influence its antithrombotic and antiangiogenic dual activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using HPLC with chiral columns) and compare activities. For instance, (S)-enantiomers of benzodioxine derivatives show 3–5× higher thrombin inhibition than (R)-counterparts due to better alignment with thrombin’s catalytic triad .

Data Analysis and Contradictions

Q. How should conflicting SAR data on substituent effects be resolved?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or CoMFA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. For example, electron-withdrawing groups at position 6 enhance GPIIb/IIIa antagonism but reduce thrombin inhibition due to altered hydrogen bonding .

Q. Why do some derivatives exhibit cytotoxicity in non-target cells (e.g., HELA) despite antiangiogenic activity?

  • Methodological Answer : Off-target effects on tubulin or topoisomerases may occur. Perform transcriptomic profiling (RNA-seq) to identify unintended pathways. Mitigate via structural simplification (e.g., removing the iodophenyl group in analogs) .

Experimental Design Tables

Assay Type Key Parameters Relevant Evidence
Thrombin InhibitionKᵢ (nM), substrate: Boc-Val-Pro-Arg-AMC
GPIIb/IIIa BindingIC₅₀ (μM), fibrinogen-ELISA
CAM AssayVascular branch count reduction (%)
Cell MigrationWound closure inhibition (Δ width, μm)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Reactant of Route 2
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

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